molecular formula C13H17NO4 B1379657 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS No. 1609400-19-2

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

Cat. No. B1379657
CAS RN: 1609400-19-2
M. Wt: 251.28 g/mol
InChI Key: VSVMTXYHRJIIQB-UHFFFAOYSA-N
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Description

“2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It is a solid compound .

Physical and Chemical Properties The compound is a solid . Its SMILES string is O=C (O)C1=C (C)C (C)=NC2=CC=C (C)C=C12.O.O , which represents its structural formula.

Scientific Research Applications

Green Synthesis of Quinoline Derivatives

Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, are recognized for their extensive biological activities, such as anticancer, antimalarial, antimicrobial, antifungal, and antiviral properties. Recent advancements in green chemistry have focused on developing environmentally friendly methods for synthesizing these compounds. By eliminating hazardous chemicals, solvents, and catalysts, researchers aim to reduce the environmental impact and enhance the safety of the synthesis process. This green approach to quinoline synthesis not only aligns with sustainable practices but also opens new avenues for the application of these compounds in various therapeutic areas (Nainwal et al., 2019).

Anticorrosive Applications

Quinoline derivatives are also explored for their anticorrosive properties. They are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This characteristic makes them suitable for use in anticorrosive materials, contributing to the preservation of metal structures and machinery. The incorporation of quinoline derivatives in anticorrosion strategies represents a promising area of research, with potential applications in various industrial sectors (Verma et al., 2020).

Safety and Hazards

The compound is classified under Storage Class Code 11, which means it’s a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVMTXYHRJIIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

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